6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol
Description
Propriétés
IUPAC Name |
3-(3-phenylpyrazol-1-yl)-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-7-6-12(14-15-13)17-9-8-11(16-17)10-4-2-1-3-5-10/h1-9H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJITVRZXEYMJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=NNC(=S)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol typically involves the reaction of 3-phenyl-1H-pyrazole with pyridazine derivatives under specific conditions. One common method includes the use of ethanol as a solvent and potassium hydroxide as a base, followed by the addition of carbon disulfide at low temperatures (0–5°C) . This reaction yields the desired thiol compound through nucleophilic substitution and cyclization processes.
Industrial Production Methods
While specific industrial production methods for 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions at the thiol group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Alkyl or acyl derivatives of the thiol group.
Applications De Recherche Scientifique
Structural Characteristics
The compound features:
- Pyridazine Ring : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Pyrazole Moiety : A five-membered ring containing two adjacent nitrogen atoms.
- Thiol Group (-SH) : Known for its reactivity and ability to form covalent bonds with proteins.
Medicinal Chemistry
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol has been investigated for its potential therapeutic effects, including:
- Anti-inflammatory Activity : The compound exhibits properties that may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Studies have shown that it can inhibit the growth of various cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells, indicating its potential as an anticancer agent .
- Antimicrobial Activity : The compound has demonstrated effectiveness against several microbial strains, suggesting its utility in developing new antibiotics.
Materials Science
The unique structure of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol makes it suitable for:
- Organic Electronics : Its electronic properties allow it to be explored as a building block for organic semiconductors and photovoltaic materials.
- Advanced Materials Development : The compound's reactivity can be harnessed to create novel materials with specific functionalities.
Biological Research
In biological contexts, this compound serves as a valuable tool for:
- Enzyme Inhibition Studies : It can interact with specific enzymes, providing insights into biochemical pathways and potential therapeutic targets.
- Biological Probes : The thiol group allows it to form covalent bonds with cysteine residues in proteins, facilitating studies on protein function and interactions.
Antitumor Activity
A study evaluating the antitumor effects of various pyrazole derivatives included 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol. It was found to significantly reduce cell viability in both MDA-MB-231 and A549 cell lines. The results underscore its potential as a therapeutic agent in oncology .
Antiviral Properties
Research on similar compounds indicated that derivatives of pyrazole could inhibit viral replication by targeting specific viral enzymes. The presence of the thiol group in 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol may enhance this activity through interactions with viral proteins .
Mécanisme D'action
The mechanism of action of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function . The pyrazole and pyridazine rings can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
Molecular Formula : C₁₃H₁₂N₅ (estimated molecular weight: ~242.28 g/mol)
Key Features :
- Replaces the thiol group with an amine (-NH₂) at the pyridazine 3-position.
- Exhibits planar molecular geometry (r.m.s. deviation: 0.044 Å) due to intramolecular C–H⋯N hydrogen bonding, forming an S(6) ring motif .
- Stabilized in the solid state by intermolecular N–H⋯N hydrogen bonds, creating infinite polymeric chains along the crystallographic b-axis .
- π–π interactions between pyrazole and pyridazine rings at 3.6859 Å .
Synthesis : Derived from 3-chloro-6-(1H-pyrazol-1-yl)pyridazine via nucleophilic substitution with aniline .
Comparison :
- Reactivity : The thiol group in the target compound offers distinct reactivity (e.g., disulfide bond formation, metal coordination) compared to the amine, which may participate in hydrogen bonding or protonation.
- Molecular Weight: The thiol derivative is heavier (254.31 vs.
- Intermolecular Interactions : The thiol group may engage in stronger hydrogen bonds (S–H⋯N) or metal-ligand interactions, altering crystallographic packing compared to the amine analog.
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
Molecular Formula : C₇H₅ClN₄ (molecular weight: 188.6 g/mol)
Key Features :
Comparison :
- Thiols are softer nucleophiles compared to chloride, influencing synthetic pathways.
- Biological Relevance : Chlorine is a common halogen substituent in drug design, while thiols are rarer but critical in enzyme inhibition (e.g., cysteine protease targeting).
6-(1-Methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Molecular Formula : C₁₇H₁₄N₈S (molecular weight: 370.42 g/mol)
Key Features :
Comparison :
- Structural Complexity : The triazole ring and indazole substitution enhance molecular complexity and target affinity compared to the simpler pyridazine-thiol scaffold.
4-{1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Molecular Formula : C₂₃H₂₀ClN₉S (molecular weight: 514.01 g/mol)
Key Features :
Comparison :
- Heterocycle Diversity : The additional pyrazolo[3,4-b]pyridine and triazole rings may improve binding to multi-kinase targets but reduce solubility due to higher hydrophobicity.
- Thiol Positioning : The triazole-thiol moiety may engage in different binding modes compared to pyridazine-thiol.
Activité Biologique
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol is an organic compound featuring a unique structure that combines a pyridazine ring with a pyrazole moiety and a thiol group. This structural arrangement suggests significant potential for various biological activities, including antiviral, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The compound's structure can be represented as follows:
It integrates:
- Pyridazine Ring : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Pyrazole Moiety : A five-membered ring containing two adjacent nitrogen atoms.
- Thiol Group (-SH) : Known for its reactivity and ability to form covalent bonds with proteins.
Antiviral Properties
Research indicates that compounds similar to 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol exhibit antiviral properties. For instance, derivatives of pyrazole have shown effectiveness in inhibiting viral replication by targeting specific viral enzymes. The presence of the thiol group may enhance this activity by enabling interactions with viral proteins.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. In vitro assays have demonstrated that 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells (A549). The mechanism appears to involve the disruption of tubulin polymerization, leading to cytotoxic effects on cancer cells .
Table 1: Comparative Antitumor Activity of Related Compounds
| Compound Name | Structure Features | IC50 (μM) | Cancer Type |
|---|---|---|---|
| 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol | Thiol group present | 15.2 | MDA-MB-231 |
| 5-(4-methylphenyl)-1H-pyrazole | Methyl substitution | 20.5 | HepG2 |
| 4-Amino-pyrazole derivatives | Amino group on pyrazole | 18.0 | HeLa |
The biological activity of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition or modulation of their activity.
- Cell Cycle Arrest : Studies show that this compound can induce G2/M phase cell cycle arrest in cancer cells, promoting apoptosis through pathways involving caspase activation and PARP cleavage .
Case Studies
In a recent study involving various pyrazole derivatives, 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability in MDA-MB-231 and A549 cells, showcasing its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of pyridazine-thiol precursors with substituted pyrazole derivatives. Key steps include:
- Stepwise assembly : Start with 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol as a precursor, followed by coupling with chlorinated pyridazine intermediates under reflux conditions in ethanol or DMF .
- Optimization : Adjust reaction time (5–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for pyrazole:pyridazine). Use TLC or HPLC to monitor progress .
- Purification : Recrystallize from ethanol or use column chromatography with chloroform:methanol (95:5) to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm substituent positions and thiol proton environment (δ ~13 ppm for S-H) .
- X-ray crystallography : Resolve the crystal structure to confirm bond angles, torsion, and hydrogen bonding patterns. For example, analogous pyrazolylpyridazine derivatives show planar geometry with intermolecular π-π stacking .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer : Contradictions may arise from assay-specific variables. Mitigate by:
- Standardizing assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize interference .
- Comparative studies : Test parallel in vitro (e.g., enzyme inhibition) and in vivo models (e.g., rodent pharmacokinetics) to assess bioavailability and metabolite interference .
- Dose-response validation : Use Hill slope analysis to confirm potency (EC) across multiple replicates .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to improve pharmacological properties?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at the phenyl ring to enhance receptor binding affinity. For example, dichlorophenyl analogs show improved activity in triazolothiadiazine derivatives .
- Thiol group replacement : Substitute the thiol (-SH) with methylthio (-SCH) or sulfonyl (-SOCH) to modulate solubility and oxidative stability .
- Computational modeling : Perform docking studies with target enzymes (e.g., kinases) to predict binding modes and guide synthetic priorities .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate enantiomers .
- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to induce stereoselectivity during pyrazole-pyridazine bond formation .
- Crystallization-induced diastereomer resolution : Convert racemic mixtures into diastereomeric salts using chiral acids (e.g., tartaric acid) .
Q. What methodologies are suitable for analyzing the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS to identify labile sites (e.g., thiol oxidation to disulfides) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using UPLC-PDA .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate 10°C/min) to determine decomposition thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
